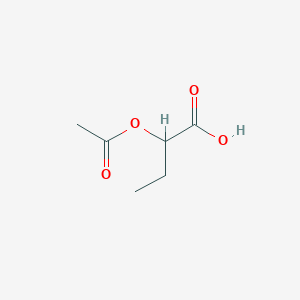

2-Acetoxybutanoic acid

Descripción

BenchChem offers high-quality 2-Acetoxybutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxybutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-acetyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELZYBXBKFHYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536927 | |

| Record name | 2-(Acetyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19947-43-4 | |

| Record name | 2-(Acetyloxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Stereoretentive Synthesis of (S)-2-Acetoxybutanoic Acid from L-2-Aminobutyric Acid

Executive Summary

The synthesis of (S)-2-acetoxybutanoic acid from L-2-aminobutyric acid is a critical transformation in the preparation of chiral building blocks for active pharmaceutical ingredients (APIs) and advanced agrochemicals. This whitepaper details a robust, two-phase synthetic workflow: (1) the stereoretentive diazotization of L-2-aminobutyric acid to yield (S)-2-hydroxybutanoic acid, and (2) the subsequent O-acetylation to produce the final esterified product. Emphasis is placed on the mechanistic causality governing stereochemical fidelity, reagent selection, and self-validating in-process quality controls.

Mechanistic Rationale & Stereochemical Control

Phase 1: Diazotization and the α-Lactone Intermediate

The conversion of an α-amino acid to an α-hydroxy acid using nitrous acid (generated in situ from sodium nitrite and sulfuric acid) is a classic example of neighboring group participation. L-2-aminobutyric acid possesses the (S)-configuration. When treated with NaNO2/H2SO4 , the primary amine is converted into an excellent diazonium leaving group ( −N2+ ).

Instead of a direct intermolecular SN2 displacement by water—which would lead to an inversion of configuration—the adjacent carboxylate group intramolecularly attacks the diazonium carbon. This expels nitrogen gas and forms a highly strained, transient α-lactone intermediate, marking the first stereochemical inversion . Subsequently, water acts as a nucleophile to open the α-lactone ring from the less sterically hindered face, causing a second inversion . This double inversion mechanism results in the net retention of the original (S)-configuration .

Phase 2: O-Acetylation via Nucleophilic Catalysis

The second phase involves the esterification of the secondary hydroxyl group of (S)-2-hydroxybutanoic acid. Acetic anhydride ( Ac2O ) is utilized in the presence of pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate . The hydroxyl oxygen of the substrate then attacks this intermediate. Because the reaction occurs exclusively at the carbonyl carbon of the acetyl group, the chiral C-O bond of the (S)-2-hydroxybutanoic acid is never broken. Consequently, the (S)-configuration is perfectly preserved, yielding (S)-2-acetoxybutanoic acid without risk of racemization .

Mechanistic pathway showing double inversion leading to net retention of (S)-configuration.

Quantitative Data & Reagent Metrics

The following tables summarize the stoichiometric requirements for a standard 100 mmol scale synthesis.

Table 1: Phase 1 - Diazotization Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| L-2-Aminobutyric Acid | 103.12 | 1.0 | 10.31 g | Chiral Starting Material |

| Sodium Nitrite ( NaNO2 ) | 69.00 | 1.5 | 10.35 g | Nitrosating Agent |

| Sulfuric Acid ( H2SO4 ) | 98.08 | 2.5 | 500 mL (0.5 M) | Acidic Medium / Catalyst |

Table 2: Phase 2 - Acetylation Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |

| (S)-2-Hydroxybutanoic Acid | 104.10 | 1.0 | 10.41 g | Intermediate Substrate |

| Acetic Anhydride ( Ac2O ) | 102.09 | 1.5 | 15.31 g | Acetylating Agent |

| Pyridine | 79.10 | 2.0 | 15.82 g | Acid Scavenger / Base |

| DMAP | 122.17 | 0.1 | 1.22 g | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Aprotic Reaction Medium |

Step-by-Step Experimental Protocols

Phase 1: Synthesis of (S)-2-Hydroxybutanoic Acid

Causality Note: The internal temperature must be strictly maintained between 0–5 °C during the addition of NaNO2 . Higher temperatures accelerate the decomposition of nitrous acid into toxic NO/NO2 gases and promote unwanted elimination reactions (forming crotonic acid derivatives) rather than the desired substitution.

-

Preparation: In a 1 L round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 10.31 g (100 mmol) of L-2-aminobutyric acid in 500 mL of 0.5 M aqueous H2SO4 .

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Diazotization: Dissolve 10.35 g (150 mmol) of NaNO2 in 50 mL of deionized water. Add this solution dropwise to the reaction mixture over a period of 2 hours using an addition funnel. Ensure the internal temperature never exceeds 5 °C.

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature ( 20−25 °C) for 12 hours. The evolution of nitrogen gas ( N2 ) will be observed as continuous effervescence.

-

In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin. The complete disappearance of the primary amine spot confirms reaction completion.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

-

Workup: Combine the organic layers, wash with 100 mL of saturated brine, and dry over anhydrous Na2SO4 . Filter and concentrate under reduced pressure to yield (S)-2-hydroxybutanoic acid as a pale yellow oil.

Phase 2: Synthesis of (S)-2-Acetoxybutanoic Acid

Causality Note: Pyridine is used in stoichiometric excess to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium forward. DMAP is added to bypass the sterically hindered nature of the secondary alcohol via a highly reactive N-acylpyridinium intermediate.

-

Setup: In an oven-dried 250 mL round-bottom flask flushed with Argon, dissolve the crude (S)-2-hydroxybutanoic acid (~10.41 g, 100 mmol) in 100 mL of anhydrous Dichloromethane (DCM).

-

Reagent Addition: Add 15.82 g (200 mmol) of Pyridine and 1.22 g (10 mmol) of DMAP to the solution. Cool the mixture to 0 °C using an ice bath.

-

Acetylation: Add 15.31 g (150 mmol) of Acetic Anhydride dropwise over 30 minutes via a syringe.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 4 hours.

-

IPC: Monitor via TLC (Eluent: Hexane/EtOAc 7:3). Stain with Bromocresol Green to visualize the carboxylic acid products. The acetylated product will have a noticeably higher Rf value than the hydroxy acid intermediate.

-

Quench & Wash: Quench the reaction by adding 50 mL of 1 M aqueous HCl to protonate and remove the residual pyridine. Transfer to a separatory funnel and collect the organic (DCM) layer.

-

Neutralization: Wash the organic layer with saturated aqueous NaHCO3 ( 2×50 mL) to remove acetic acid, followed by a brine wash (50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product via vacuum distillation or silica gel flash chromatography to yield pure (S)-2-acetoxybutanoic acid.

Step-by-step experimental workflow for synthesizing (S)-2-acetoxybutanoic acid.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized compound, the protocol must be treated as a self-validating system. The following analytical checks are mandatory for batch release:

-

Chiral HPLC: To validate the stereoretentive nature of the synthesis, determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralcel OD-H). The ee should exceed 98%, confirming that the α-lactone double-inversion mechanism proceeded without racemization.

-

1H NMR ( CDCl3 , 400 MHz): Look for the diagnostic shift of the α-proton. In the intermediate (S)-2-hydroxybutanoic acid, the α-proton appears around δ 4.2 ppm. Upon acetylation, this proton is deshielded by the electron-withdrawing ester group and shifts downfield to approximately δ 4.9 - 5.1 ppm. The acetyl methyl group will appear as a sharp singlet near δ 2.1 ppm.

-

Specific Rotation: Measure the optical rotation using a polarimeter. Compare the [α]D value against literature standards for (S)-2-acetoxybutanoic acid to provide a rapid, macroscopic confirmation of the correct absolute configuration.

References

-

Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH.[Link]

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981.[Link]

-

Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.[Link]

Chemical and physical properties of 2-acetoxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetoxybutanoic acid, with the CAS number 19947-43-4, is a chiral carboxylic acid that belongs to the family of alpha-acetoxy acids.[1] Its structure consists of a butanoic acid backbone with an acetoxy group at the alpha-position. While not as extensively studied as some other carboxylic acid derivatives, its unique chemical architecture makes it a molecule of interest for applications in organic synthesis and potentially in the development of novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted chemical and physical properties of 2-acetoxybutanoic acid, alongside proposed methodologies for its synthesis and characterization.

This document is intended for an audience with a strong background in chemistry and pharmacology. It aims to be a valuable resource by not only presenting available data but also by offering scientifically grounded predictions and methodologies based on the properties of structurally related compounds.

Chemical and Physical Properties

Direct experimental data for 2-acetoxybutanoic acid is limited in publicly available literature. However, we can infer many of its properties from its chemical structure and by comparison with analogous compounds.

Structure and Nomenclature

-

IUPAC Name: 2-Acetoxybutanoic acid

-

Synonyms: (±)-2-Acetoxybutyric Acid, 2-(Acetyloxy)butanoic Acid[1]

-

CAS Number: 19947-43-4[1]

-

Molecular Formula: C₆H₁₀O₄[1]

-

Molecular Weight: 146.14 g/mol

-

Chemical Structure:

Predicted Physical Properties

The following table summarizes the predicted physical properties of 2-acetoxybutanoic acid. These predictions are based on its structure and data from similar compounds.

| Property | Predicted Value | Notes |

| Physical State | Colorless to pale yellow liquid | Based on similar short-chain carboxylic acids. |

| Boiling Point | ~220-230 °C | Estimated based on the boiling point of butanoic acid and the addition of an acetoxy group. |

| Melting Point | Not available | Likely to be low, given its predicted liquid state at room temperature. |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | The carboxylic acid and ester functionalities suggest good solubility in polar solvents. |

| pKa | ~3-4 | The carboxylic acid proton is expected to have a pKa in the typical range for alpha-substituted carboxylic acids. |

Synthesis of 2-Acetoxybutanoic Acid

A plausible and efficient method for the synthesis of 2-acetoxybutanoic acid is the esterification of 2-hydroxybutanoic acid with acetic anhydride. This reaction is a standard method for the acetylation of hydroxyl groups.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-acetoxybutanoic acid.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxybutanoic acid in a suitable solvent like toluene.

-

Addition of Reagents: Add a stoichiometric excess of acetic anhydride to the flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid, can be added to accelerate the reaction.[2][3]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of synthesized 2-acetoxybutanoic acid can be confirmed using various spectroscopic techniques.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad.

-

~4.9-5.1 ppm (t, 1H): Methine proton at the alpha-position (-CH-O-). The triplet is due to coupling with the adjacent methylene protons.

-

~2.1 ppm (s, 3H): Methyl protons of the acetoxy group (-O-C(=O)-CH₃).

-

~1.9-2.0 ppm (m, 2H): Methylene protons at the beta-position (-CH₂-).

-

~0.9-1.0 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~170 ppm: Ester carbonyl carbon (-O-C(=O)-).

-

~70-75 ppm: Alpha-carbon (-CH-O-).

-

~25-30 ppm: Beta-carbon (-CH₂-).

-

~20-22 ppm: Acetoxy methyl carbon (-O-C(=O)-CH₃).

-

~10-12 ppm: Terminal methyl carbon (-CH₂-CH₃).

Predicted Infrared (IR) Spectrum

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1750-1770 cm⁻¹ (strong): C=O stretching of the ester.

-

~1700-1720 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1200-1300 cm⁻¹ (strong): C-O stretching of the ester and carboxylic acid.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 146 would be expected.[4] A prominent fragment would likely be the loss of the acetoxy group, resulting in an acylium ion.[4]

Potential Applications in Drug Development

While specific applications for 2-acetoxybutanoic acid are not well-documented, its structure suggests several areas of potential interest for drug development professionals.

-

Prodrug Strategy: The acetoxy group can be hydrolyzed in vivo to release 2-hydroxybutanoic acid. This is a common prodrug strategy to improve the bioavailability of a parent molecule. For example, 4-acetoxybutanoic acid (Aceburic acid) is a known prodrug of gamma-hydroxybutyrate (GHB).[5][6]

-

Chiral Building Block: As a chiral molecule, enantiomerically pure forms of 2-acetoxybutanoic acid could serve as valuable building blocks in the synthesis of complex, biologically active molecules. (S)-2-hydroxybutanoic acid is utilized in the synthesis of various pharmaceuticals.[7][8]

-

Metabolic Modulation: 2-hydroxybutyric acid, the parent alcohol, has been identified as a biomarker for insulin resistance.[9] Derivatives like 2-acetoxybutanoic acid could be explored for their potential to modulate metabolic pathways.

Safety and Handling

No specific safety data sheet (SDS) for 2-acetoxybutanoic acid is readily available. However, based on its structure as a carboxylic acid and its synthesis from acetic anhydride, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[10][12]

-

In case of Contact:

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Analytical Workflow

The following diagram outlines a general workflow for the quality control and analysis of 2-acetoxybutanoic acid.

Caption: General analytical workflow for 2-acetoxybutanoic acid.

Conclusion

2-Acetoxybutanoic acid is a chiral molecule with potential applications in organic synthesis and drug discovery. While experimental data is currently limited, this guide provides a solid foundation for researchers by presenting predicted properties, a plausible synthesis route, and expected characterization data. Further research into this compound is warranted to fully elucidate its properties and explore its potential applications.

References

-

International Labour Organization. (2011, August 2). Acids and Anhydrides, Organic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Chem-Impex. (n.d.). (S)-2-Hydroxybutyric acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 15). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]

-

Carl ROTH. (2025, September 24). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

-

CLEAPSS. (n.d.). Student safety sheets 69 Ethanoic anhydride. Retrieved from [Link]

-

Kettler, H. M., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

PubChem. (n.d.). Butanoic acid, 3-methyl-, trimethylsilyl ester. Retrieved from [Link]

-

Kettler, H. M., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). Aceburic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Alpha-hydroxyacids and carboxylic acids. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. In Chemguide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-hydroxybutyric acid. Retrieved from [Link]

-

PMC. (n.d.). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

BMRB. (n.d.). 2-ketobutyric Acid - bmse000325 - Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Ethylbutanoic acid (FDB003245). Retrieved from [Link]

-

PubChem. (n.d.). Acetoacetic Acid. Retrieved from [Link]

Sources

- 1. clinivex.com [clinivex.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. medkoo.com [medkoo.com]

- 6. Aceburic acid - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. carlroth.com [carlroth.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. iloencyclopaedia.org [iloencyclopaedia.org]

- 13. science.cleapss.org.uk [science.cleapss.org.uk]

Whitepaper: The Strategic Utility of 2-Acetoxybutanoic Acid in Advanced API Synthesis and Biocatalysis

Executive Summary

In the landscape of modern drug development, the precise control of stereochemistry is paramount. 2-Acetoxybutanoic acid (also known as 2-acetoxybutyric acid) has emerged as a critical chiral building block (CBB) and intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic utility of this compound. We will explore its foundational role in constructing the PI3Kδ inhibitor Idelalisib and the FXIa inhibitor BAY2433334, alongside its utility as a biochemical probe for amidohydrolase enzymes.

Chemical Profiling and Stereochemical Significance

2-Acetoxybutanoic acid ( C6H10O4 ) features an alpha-chiral center that dictates the spatial orientation of downstream molecular assemblies. The compound exists as (R) and (S) enantiomers, both of which are commercially utilized depending on the target API's structural requirements[1].

The strategic advantage of utilizing 2-acetoxybutanoic acid lies in its dual functionality:

-

The Carboxylic Acid Moiety: Serves as an electrophilic handle (upon activation to an acyl chloride) for robust amide coupling.

-

The Alpha-Acetoxy Group: Acts as a protected hydroxyl group that prevents unwanted side reactions during coupling, while its stereocenter directs the conformational folding of the final drug molecule.

Mechanistic Applications in Active Pharmaceutical Ingredients (APIs)

Construction of the PI3Kδ Inhibitor Idelalisib

Idelalisib is a first-in-class targeted therapy for hematologic malignancies, functioning via the competitive inhibition of the PI3Kδ lipid kinase. The synthesis of Idelalisib heavily relies on 2-acetoxybutanoic acid to establish its critical chiral core[2].

During the synthetic route, the acid is activated to an acyl chloride and coupled with a purine-containing amine intermediate. The proper molar ratio of the chiral acid during resolution phases (ranging from 1:5 to 5:1) has basic importance, as it directly influences both the crystallization yield and the degree of enantiomeric enrichment of the corresponding salt[2].

Figure 1: PI3Kδ signaling pathway and targeted competitive inhibition by Idelalisib.

Synthesis of the FXIa Inhibitor BAY2433334 (Osocimab)

In the development of the anticoagulant BAY2433334, (2R) -2-acetoxybutyric acid is a non-negotiable starting material. Recent process optimizations have demonstrated that synthesizing this intermediate directly from D-2-aminobutyric acid avoids late-stage chiral resolution, drastically reducing production costs[3]. The integration of this specific enantiomer ensures high positional isomer selectivity during subsequent N-alkylation steps, achieving an N/O-alkylation ratio of over 35:1[3].

Applications in Enzymatic Profiling and Biocatalysis

Beyond traditional organic synthesis, (R) -2-acetoxybutanoic acid is utilized as a substrate probe in structural biology. Researchers screening the Amidohydrolase Superfamily (specifically enzymes within cog3964 like Atu3266 and Oant2987) utilize this compound to map deacetylase activity[4]. The enzymatic hydrolysis of the acetyl group is monitored spectrophotometrically at 340 nm by coupling the release of acetate to the reduction of NAD+ [4]. This self-validating biochemical assay is crucial for annotating enzyme function and understanding the binding modes of acetylated α -hydroxyl carboxylates within metalloenzyme active sites.

Quantitative Data Analysis

The following table synthesizes the critical quantitative parameters associated with the processing and application of 2-acetoxybutanoic acid across various literature sources.

| Parameter | Application Context | Value / Outcome | Mechanistic Causality |

| Yield | (2R) -2-acetoxybutyric acid synthesis | 72.87% | Optimized via continuous extraction and controlled diazotization kinetics[3]. |

| N/O-Alkylation Ratio | BAY2433334 Amide Coupling | > 35:1 | Achieved via mild base selection, enhancing positional isomer selectivity[3]. |

| Molar Ratio | Idelalisib Acid Addition Salt | 1:5 to 5:1 | Proper ratio dictates the thermodynamic stability of the crystal lattice during chiral resolution[2]. |

| Enzyme Activity | Atu3266 / Oant2987 Screening | Monitored at 340 nm | Acetate release coupled with NAD+ reduction provides real-time kinetic validation of deacetylase activity[4]. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to empower the bench scientist.

Protocol 1: Stereoretentive Synthesis of (2R)-2-Acetoxybutyric Acid

This protocol details the conversion of D-2-aminobutyric acid to (2R) -2-acetoxybutyric acid via a modified Sandmeyer-type diazotization[3].

Step-by-Step Methodology:

-

Charge Reactor: Suspend 1.0 kg (9.7 mol) of D-2-aminobutyric acid in 10 L of glacial acetic acid at room temperature.

-

Diazotization: Add 2.68 kg (38.8 mol) of sodium nitrite ( NaNO2 ) in controlled batches over 1 hour.

-

Causality: The slow addition is critical. Rapid addition leads to uncontrolled exothermic nitrogen evolution, which can compromise the enantiomeric excess (ee) by promoting competing SN1 pathways over the stereoretentive SN2 mechanism mediated by the transient α -lactone intermediate.

-

-

Reaction Maturation: Stir the mixture at room temperature for 3 hours.

-

Workup & Extraction: Filter the mixture to remove inorganic salts. Concentrate the filtrate under vacuum until no distillate remains. Stir the residue with 2 L of dichloromethane (DCM) for 1 hour, filter again, and concentrate to yield the yellow oily product.

Self-Validating In-Process Controls:

-

Visual Cue: The reaction is driven by the evolution of N2 gas. The cessation of effervescence serves as a macroscopic indicator of diazonium decomposition completion.

-

Chromatographic Validation: TLC must confirm the disappearance of the ninhydrin-active baseline spot (primary amine) and the emergence of a UV-inactive, iodine-stainable spot (ester).

Protocol 2: Activation to (2R)-2-Acetoxybutyryl Chloride

To utilize the acid in API synthesis (such as for Idelalisib), it must be activated to an electrophilic acyl chloride[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 2.7 g (0.0174 mol) of 2-acetoxybutanoic acid in 30 mL of anhydrous DCM in a 100 mL round-bottom flask. Cool the solution to 0°C.

-

Activation: Slowly add 3.36 mL (0.039 mol) of oxalyl chloride over 10 minutes.

-

Causality: Oxalyl chloride is selected over thionyl chloride to prevent potential racemization. Furthermore, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO2 , HCl), allowing the crude acid chloride to be isolated without aqueous workups that would hydrolyze the moisture-sensitive product.

-

-

Propagation: Stir at 0°C for 30 minutes, then warm to 25°C and stir for 2 hours.

-

Isolation: Concentrate the reaction mass completely under reduced pressure to yield the crude acid chloride.

Self-Validating In-Process Controls:

-

Visual Cue: The addition of oxalyl chloride triggers immediate gas evolution. The reaction is complete when bubbling ceases at 25°C.

-

Chemical Validation: Quench a 10 µL aliquot in methanol; TLC should reveal the corresponding methyl ester, confirming the successful generation of the active acyl chloride.

Figure 2: Synthetic workflow for the preparation and activation of (2R)-2-acetoxybutyric acid.

References

- Title: WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof Source: Google Patents URL

-

Title : Study on Preparation Process of Anticoagulant BAY2433334 Source : MDPI URL :[Link]

-

Title : Synthesis of 2-acetoxybutyric acid Source : PrepChem URL : [Link]

-

Title : Functional Annotation and Three-Dimensional Structure of an Incorrectly Annotated Dihydroorotase from cog3964 in the Amidohydrolase Superfamily Source : PubMed Central (NIH) URL :[Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]

- 3. Study on Preparation Process of Anticoagulant BAY2433334 | MDPI [mdpi.com]

- 4. Functional Annotation and Three-Dimensional Structure of an Incorrectly Annotated Dihydroorotase from cog3964 in the Amidohydrolase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific synthesis of 2-acetoxybutanoic acid enantiomers

An In-Depth Technical Guide to the Stereospecific Synthesis of 2-Acetoxybutanoic Acid Enantiomers

Abstract

Enantiomerically pure α-hydroxy acids and their derivatives are critical chiral building blocks in modern drug development and fine chemical synthesis. This guide provides an in-depth technical exploration of the principal stereospecific strategies for synthesizing the (R)- and (S)-enantiomers of 2-acetoxybutanoic acid. The core of the synthetic challenge lies in the stereocontrolled formation of the precursor, 2-hydroxybutanoic acid. We will dissect three primary approaches: enzymatic kinetic resolution of racemic mixtures, asymmetric synthesis using chiral auxiliaries, and chiral pool synthesis starting from natural precursors. Each section elucidates the mechanistic underpinnings of stereocontrol, offers field-proven insights into experimental design, and presents detailed, actionable protocols. The guide is intended for researchers, chemists, and process development professionals seeking to implement robust and efficient methods for obtaining these valuable chiral synthons.

Introduction: The Significance of Chiral α-Acetoxy Acids

Chirality is a fundamental property of many bioactive molecules, where enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1][2] The enantiomers of 2-acetoxybutanoic acid, and its parent compound 2-hydroxybutanoic acid, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3][4] For instance, optically active 2-hydroxybutanoic acid is a key structural motif in various natural products and is used in the development of anti-inflammatory drugs and treatments for metabolic disorders.[3][5]

The primary synthetic challenge is not the final acetylation step—a standard esterification—but the initial, stereospecific generation of the C2 chiral center in 2-hydroxybutanoic acid. Therefore, this guide focuses on the robust methodologies developed to achieve high enantiomeric purity in this precursor.

Strategic Overview: Pathways to Enantiopure 2-Hydroxybutanoic Acid

The synthesis of a specific enantiomer of 2-hydroxybutanoic acid can be approached from three distinct strategic directions. The choice of strategy often depends on factors such as scale, cost of starting materials, required enantiomeric excess (e.e.), and available equipment.

Caption: Core strategies for the synthesis of 2-acetoxybutanoic acid enantiomers.

Strategy I: Kinetic Resolution of Racemic 2-Hydroxybutanoates

Kinetic resolution is a powerful technique that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent.[6] This method is particularly effective for producing high e.e. material, although the theoretical maximum yield for the desired enantiomer is 50%.

Enzymatic Kinetic Resolution (EKR)

EKR is a widely adopted "green" chemistry approach that utilizes the exquisite stereoselectivity of enzymes, typically lipases, under mild reaction conditions.[7] For resolving racemic 2-hydroxybutanoic acid esters, Candida antarctica Lipase B (CAL-B), often in an immobilized form, is the biocatalyst of choice.[7][8]

The Principle: The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) of the racemic hydroxyester much faster than the other. The reaction is stopped at ~50% conversion, yielding a mixture of the unreacted (S)-hydroxyester and the acylated (R)-acetoxy ester, which can then be separated.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Protocol 1: EKR of Racemic Ethyl 2-Hydroxybutanoate

This protocol is adapted from established procedures for the enzymatic resolution of similar α-hydroxy esters.[8]

Materials:

-

Racemic ethyl 2-hydroxybutanoate (1 eq.)

-

Immobilized Candida antarctica Lipase B (Novozym® 435)

-

Vinyl acetate (1.5 eq.)

-

Anhydrous solvent (e.g., Methyl tert-butyl ether, MTBE)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic ethyl 2-hydroxybutanoate (e.g., 10 mmol, 1.32 g) in anhydrous MTBE (50 mL), add vinyl acetate (15 mmol, 1.4 mL).

-

Add immobilized CAL-B (e.g., 200 mg).

-

Seal the flask and stir the suspension at room temperature (25-30°C).

-

Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped when ~50% conversion is reached to maximize the enantiomeric excess of both components.

-

Once 50% conversion is achieved, filter off the enzyme. The immobilized enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting mixture of unreacted (S)-ethyl 2-hydroxybutanoate and product (R)-ethyl 2-acetoxybutanoate by silica gel column chromatography.

-

The (R)-ethyl 2-acetoxybutanoate can be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield (R)-2-hydroxybutanoic acid.[9]

-

The desired 2-acetoxybutanoic acid enantiomer is obtained by either direct use of the (R)-ester or by acetylation of the (S)-hydroxy acid obtained from the unreacted fraction.

Strategy II: Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to an achiral substrate.[10] The auxiliary directs a subsequent reaction, such as alkylation, to occur with high diastereoselectivity.[11] After the new stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product.

A classic and highly reliable approach utilizes Evans oxazolidinone auxiliaries.[11]

The Principle:

-

An N-acyloxazolidinone is prepared from the chiral auxiliary and propionyl chloride.

-

Deprotonation with a strong base (e.g., LDA or NaHMDS) forms a specific Z-enolate, where the chiral auxiliary blocks one face of the enolate.

-

An electrophilic hydroxylation reagent (e.g., a MoOPH reagent) is added, which attacks the enolate from the less sterically hindered face.

-

The chiral auxiliary is then cleaved (e.g., via hydrolysis) to release the enantiopure 2-hydroxybutanoic acid.

Strategy III: Chiral Pool Synthesis

The chiral pool approach leverages naturally occurring, inexpensive, and enantiomerically pure compounds like amino acids or carbohydrates as starting materials.[12][13] For the synthesis of (S)-2-hydroxybutanoic acid, a logical and efficient precursor is the naturally abundant amino acid, (S)-2-aminobutanoic acid (L-2-aminobutyric acid).

The Principle: The synthesis relies on the diazotization of the amino group with sodium nitrite under acidic conditions. This reaction proceeds with retention of configuration at the stereocenter, converting the amine to a hydroxyl group.

Protocol 2: Synthesis of (S)-2-Hydroxybutanoic Acid from (S)-2-Aminobutanoic Acid

This protocol is based on a well-established method for the stereospecific conversion of α-amino acids to α-hydroxy acids.[5]

Materials:

-

(S)-2-aminobutanoic acid (1 eq.)

-

Sulfuric acid (1N)

-

Sodium nitrite (NaNO₂)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-2-aminobutanoic acid (e.g., 20.0 g, 194 mmol) in 1N sulfuric acid (230 mL) in a flask and cool the solution to -5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (26.8 g, 388 mmol) in water (70 mL) dropwise, ensuring the internal temperature does not exceed 0°C.

-

After the addition is complete, stir the reaction mixture at -5°C for 30 minutes.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 2 hours. Gas evolution (N₂) will be observed.

-

Cool the reaction mixture to 0°C and saturate it with sodium chloride.

-

Extract the product into MTBE (3 x 120 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude (S)-2-hydroxybutanoic acid. The product can be further purified by distillation or crystallization.[5]

-

To obtain (S)-2-acetoxybutanoic acid, acetylate the product using standard conditions (e.g., acetic anhydride with a catalytic amount of pyridine).

Analysis of Enantiomeric Purity

Verifying the stereochemical outcome of the synthesis is critical. The enantiomeric excess (e.e.), calculated as [([Major]-[Minor])/([Major]+[Minor])]×100, is the standard measure of purity.[14]

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and accurate method. The sample, often after derivatization to the methyl or ethyl ester, is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for integration and e.e. determination.[15]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The sign and magnitude of the CD signal can be correlated with the absolute configuration and enantiomeric excess of the sample.[14][16]

Comparative Summary of Synthetic Strategies

| Strategy | Starting Material | Key Reagent/Catalyst | Typical Yield (%) | Typical e.e. (%) | Advantages | Disadvantages |

| Enzymatic Kinetic Resolution | Racemic 2-hydroxybutanoate | Immobilized Lipase (e.g., CAL-B) | < 50% (per enantiomer) | > 96%[8] | Mild conditions, high e.e., reusable catalyst, "green" process. | Theoretical yield is limited to 50%; requires separation of product and unreacted starting material. |

| Chiral Auxiliary | Propionyl Chloride | Evans Oxazolidinone | 70-90% | > 98%[11] | High diastereoselectivity, predictable stereochemistry, well-established. | Stoichiometric use of expensive auxiliary, multiple synthetic steps (attachment/cleavage). |

| Chiral Pool Synthesis | (S)-2-aminobutanoic acid | Sodium Nitrite (NaNO₂) | 60-75%[5] | > 99% (retention) | Inexpensive starting material, direct conversion, high enantiopurity. | Limited to the availability and configuration of the starting amino acid. |

Conclusion

The stereospecific synthesis of 2-acetoxybutanoic acid enantiomers is a well-addressed challenge in modern organic chemistry, with several robust and high-fidelity strategies available to researchers. The optimal choice is dictated by project-specific needs. Enzymatic Kinetic Resolution offers an environmentally benign and highly selective route, ideal for processes where recovery of both enantiomers is valuable. Chiral Pool Synthesis from L-2-aminobutyric acid provides a direct, cost-effective, and highly enantiopure pathway to the (S)-enantiomer. For situations demanding maximum stereochemical control and predictability from achiral precursors, Chiral Auxiliary-Mediated methods remain a gold standard. The successful application of any of these methods, coupled with rigorous analysis of enantiomeric purity, enables the reliable production of these important chiral building blocks for drug discovery and development.

References

-

Title: Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase Source: PubMed URL: [Link]

-

Title: alpha-Hydroxy Acids in Enantioselective Syntheses Source: Wiley URL: [Link]

-

Title: Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence: Application to the C(15) - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Divergent and Scalable Synthesis of α-Hydroxy/Keto-β-amino Acid Analogues by the Catalytic Enantioselective Addition of Glyoxylate Cyanohydrin to Imines Source: ACS Publications URL: [Link]

-

Title: The synthesis of enantioenriched alpha-hydroxy esters Source: ResearchGate URL: [Link]

-

Title: Chiral auxiliary Source: Wikipedia URL: [Link]

-

Title: Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis Source: SFU Summit - Simon Fraser University URL: [Link]

-

Title: Kinetic resolution Source: Wikipedia URL: [Link]

-

Title: Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids Source: PubMed URL: [Link]

-

Title: A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Kinetic Resolution of Racemic 2-Hydroxy-γ-butyrolactones by Asymmetric Esterification Using Diphenylacetic Acid with Pivalic Anhydride and a Chiral Acyl-Transfer Catalyst (2013) Source: SciSpace URL: [Link]

-

Title: A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Kinetic resolution of the racemic 2-hydroxyalkanoates using the enantioselective mixed-anhydride method with pivalic anhydride and a chiral acyl-transfer catalyst Source: PubMed URL: [Link]

-

Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]

-

Title: Butanoic acid, 3-hydroxy-, methyl ester, (R) Source: Organic Syntheses Procedure URL: [Link]

-

Title: Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate Source: PubMed URL: [Link]

-

Title: Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids | Request PDF Source: ResearchGate URL: [Link]

-

Title: Stereochemical Control in the Synthesis of AOSA: key intermediate for the preparation of Carbapenem Antibiotics Source: IRIS - Institutional Research Information System URL: [Link]

-

Title: Enzyme-catalyzed asymmetric synthesis of ( S)-2-amino-4-phenylbutanoic acid and ( R) Source: R Discovery URL: [Link]

-

Title: Catalytic asymmetric synthesis of β-hydroxyacids and their esters Source: Crossref URL: [Link]

-

Title: Skeletal formulas of the two acetoin enantiomers and the three stereoforms of 2,3-butanediol Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates Source: Die Makromolekulare Chemie URL: [Link]

-

Title: Determination of 2-acetolactic acid and 2-aceto-2-hydroxybutyric acid in a fermented solution by gas chromatography Source: PubMed URL: [Link]

-

Title: Biosynthesis of 2-aceto-2-hydroxy acids: acetolactate synthases and acetohydroxyacid Source: PubMed URL: [Link]

-

Title: 2-Aceto-2-hydroxy-butyrate (PAMDB000549) Source: P. aeruginosa Metabolome Database URL: [Link]

-

Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists Source: MDPI URL: [Link]

-

Title: Production of (R)-3-hydroxybutyric acid by Arxula adeninivorans Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Chiral Drugs: An Overview Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric Synthesis: Partial and Absolute Source: Pharmaguideline URL: [Link]

-

Title: Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications Source: ResearchGate URL: [Link]

-

Title: Stereoselective effects of chiral clofibric acid analogs on rat peroxisome proliferator-activated receptor alpha (rPPAR alpha) activation and peroxisomal fatty acid beta-oxidation Source: PubMed URL: [Link]

-

Title: (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: ResearchGate URL: [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]

- 5. (S)-2-HYDROXYBUTYRIC ACID | 3347-90-8 [chemicalbook.com]

- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. wiley.com [wiley.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Biological activity of 2-acetoxybutanoic acid and its derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Acetoxybutanoic Acid and Its Derivatives

Abstract

The field of therapeutic development is in a constant state of evolution, with a significant focus on modifying known biomolecules to enhance their efficacy, improve their pharmacokinetic profiles, and unlock novel biological activities. This guide delves into the scientific landscape of 2-acetoxybutanoic acid, an acetylated derivative of the endogenous metabolite 2-hydroxybutanoic acid. While direct research on 2-acetoxybutanoic acid is nascent, this document synthesizes the extensive knowledge of its parent compound and structurally related molecules to build a robust, data-driven framework for its potential therapeutic applications. We will explore the synthesis of 2-acetoxybutanoic acid and its derivatives, hypothesize its biological activities based on established principles of medicinal chemistry and pharmacology, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities rooted in natural metabolic pathways.

Introduction: From Endogenous Metabolite to Therapeutic Candidate

Short-chain fatty acids (SCFAs) and their hydroxylated counterparts are fundamental players in cellular metabolism and signaling. Among these, 2-hydroxybutanoic acid (also known as α-hydroxybutyrate) has emerged as a significant biomarker for metabolic stress, particularly insulin resistance and oxidative stress.[1] It is produced in mammalian tissues, primarily the liver, during the catabolism of L-threonine and the synthesis of glutathione.[1] Its presence and concentration in biological fluids provide a window into the metabolic state of an organism.

The strategic modification of naturally occurring molecules is a cornerstone of drug discovery. The history of medicine is replete with examples where simple chemical modifications have transformed a natural compound into a potent therapeutic agent. The most iconic example is the acetylation of salicylic acid to create acetylsalicylic acid (aspirin), which mitigated the gastric irritation of the parent compound while retaining its anti-inflammatory and analgesic properties.

This principle forms the basis for our exploration of 2-acetoxybutanoic acid. By acetylating the hydroxyl group of 2-hydroxybutanoic acid, we can hypothesize a modulation of its physicochemical properties, such as lipophilicity and membrane permeability, which in turn could influence its biological activity and pharmacokinetic profile. This guide will serve as a technical roadmap for the synthesis, characterization, and biological evaluation of this intriguing class of compounds.

Synthesis and Derivatization Strategies

The generation of 2-acetoxybutanoic acid and a library of its derivatives is the first crucial step in exploring their biological potential. The synthetic routes are generally straightforward, leveraging well-established reactions in organic chemistry.

Synthesis of 2-Acetoxybutanoic Acid

The core molecule can be synthesized via the direct acetylation of 2-hydroxybutanoic acid.

Experimental Protocol: Acetylation of 2-Hydroxybutanoic Acid

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-hydroxybutanoic acid in a suitable solvent such as glacial acetic acid or under solvent-free conditions.

-

Addition of Acetylating Agent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution. A catalytic amount of a strong acid, such as sulfuric acid, can be added to accelerate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture and slowly add cold water to quench the excess acetic anhydride.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetoxybutanoic acid.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Strategies for Further Derivatization

To explore the structure-activity relationship (SAR), a library of derivatives can be created by modifying the carboxylic acid moiety. Common strategies include esterification and amidation.[2]

-

Ester Derivatives: Reacting 2-acetoxybutanoic acid with various alcohols (e.g., methanol, ethanol, isopropanol) under acidic catalysis (e.g., Fischer esterification) can yield a range of esters. These modifications can enhance lipophilicity and potentially improve cell permeability.[3]

-

Amide Derivatives: Activation of the carboxylic acid group (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) followed by reaction with a primary or secondary amine can produce a variety of amides. This can introduce new hydrogen bonding capabilities and alter the molecule's interaction with biological targets.

Caption: General synthetic pathways for 2-acetoxybutanoic acid and its derivatives.

Biological Activity and Therapeutic Potential

While direct studies on 2-acetoxybutanoic acid are limited, we can infer its potential activities by examining its parent compound and other structurally related molecules.

Biological Profile of the Parent Compound: 2-Hydroxybutanoic Acid

2-Hydroxybutanoic acid is not merely a passive metabolite. It has been shown to have biological relevance in several contexts:

-

Metabolic Regulation: Elevated levels are strongly associated with insulin resistance and are considered an early biomarker for predicting the risk of type 2 diabetes.[1]

-

Dermatology: As an alpha-hydroxy acid, it has applications in skincare for its moisturizing and skin-repairing properties.[4] It can also enhance the therapeutic efficacy of other topical agents.[5][6]

Insights from a Structural Isomer: β-hydroxybutyrate (BHB)

The ketone body β-hydroxybutyrate (BHB), a structural isomer of 2-hydroxybutanoic acid, is a well-studied molecule with potent anti-inflammatory properties. BHB has been shown to:

-

Inhibit the NLRP3 inflammasome, a key component of the innate immune response.

-

Reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.[7]

-

Decrease the expression of inflammatory proteins like COX-2 and iNOS in aged rats, mimicking the effects of calorie restriction.[8]

-

Exert antioxidant effects in macrophages.[7]

Given the structural similarity, it is plausible that 2-hydroxybutanoic acid and its derivatives could share some of these anti-inflammatory and antioxidant properties.

Hypothesized Activities of 2-Acetoxybutanoic Acid and Its Derivatives

Based on the principles of medicinal chemistry and the activities of related compounds, we can propose several potential biological activities for this class of molecules.

Table 1: Summary of Known and Hypothesized Biological Activities

| Compound/Class | Known/Hypothesized Activity | Supporting Rationale |

| 2-Hydroxybutanoic Acid | Biomarker for metabolic stress[1] | Clinical and metabolic studies |

| Dermatological agent[4] | Use in cosmetic formulations | |

| β-hydroxybutyrate | Anti-inflammatory[7][8] | Inhibition of NLRP3 inflammasome, reduction of pro-inflammatory cytokines |

| Antioxidant[7] | Reduction of reactive oxygen species | |

| 2-Acetoxybutanoic Acid | Anti-inflammatory | Analogy to aspirin; potential for COX inhibition |

| Analgesic | Potential for COX inhibition and modulation of inflammatory pathways | |

| Prodrug | Ester linkage is susceptible to hydrolysis by endogenous esterases[9] |

Anti-inflammatory and Analgesic Potential: The most compelling hypothesis is that 2-acetoxybutanoic acid may function as an anti-inflammatory and analgesic agent, akin to aspirin. The acetylation of the hydroxyl group could enable the molecule to act as a direct inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Prodrug Strategy: 2-Acetoxybutanoic acid is an ideal candidate for a prodrug.[10] Endogenous esterases in the plasma and tissues can hydrolyze the ester bond, releasing 2-hydroxybutanoic acid and acetic acid.[9] This could provide a mechanism for sustained release of the parent compound, potentially with an improved therapeutic index. Acetic acid itself has been shown to have beneficial effects on lipid metabolism and glucose tolerance.[11]

Caption: Hypothesized prodrug mechanism of 2-acetoxybutanoic acid.

Pharmacokinetic Considerations (Predicted)

The pharmacokinetic profile of an ester prodrug is largely governed by its susceptibility to enzymatic hydrolysis.

-

Absorption: The increased lipophilicity of 2-acetoxybutanoic acid compared to its parent hydroxy acid may enhance its oral absorption.

-

Distribution: The molecule is expected to distribute into tissues where it can be hydrolyzed to the active form.

-

Metabolism: The primary metabolic pathway will likely be hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to yield 2-hydroxybutanoic acid and acetic acid.

-

Excretion: The resulting metabolites would then follow their respective endogenous pathways. 2-hydroxybutanoic acid can be excreted in the urine.[12]

Aceburic acid (4-acetoxybutanoic acid), an acetyl ester prodrug of gamma-hydroxybutyric acid (GHB), serves as a relevant analogue, although it has never been marketed.[13][14] Its design as a prodrug highlights the feasibility of this approach for delivering hydroxybutyric acids.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of 2-acetoxybutanoic acid and its derivatives is essential. The following protocols provide a framework for this investigation.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.[11][15][16][17][18]

Principle: The peroxidase activity of COX is measured using a fluorometric probe. The inhibition of this activity by the test compound is quantified.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., Amplex™ Red)

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

-

96-well black opaque plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.

-

Compound Addition: To the wells of the 96-well plate, add 10 µL of the test compound dilutions or reference inhibitors. For enzyme control wells, add 10 µL of DMSO.

-

Enzyme Addition: Add 80 µL of the reaction mix to each well, followed by 10 µL of diluted COX-1 or COX-2 enzyme.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Measurement: Immediately read the fluorescence intensity (e.g., excitation = 535 nm, emission = 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the compounds to determine their therapeutic window.[1][4][5][6][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Relevant cell line (e.g., RAW 264.7 murine macrophages)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds

-

96-well clear flat-bottom plate

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: In Vivo Acetic Acid-Induced Writhing Test

This is a standard model for assessing peripheral analgesic activity.[20][21][22][23]

Principle: Intraperitoneal injection of acetic acid induces a visceral pain response (writhing), which is characterized by abdominal contractions and stretching of the hind limbs. Analgesic compounds reduce the frequency of these writhes.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Test compounds and a standard analgesic (e.g., Diclofenac Sodium)

-

Vehicle (e.g., saline with 1% Tween 80)

-

0.6% acetic acid solution

-

Oral gavage needles and syringes

-

Observation chambers

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize mice for at least one week and fast them for 12 hours before the experiment, with free access to water.

-

Grouping and Dosing: Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at least 3 doses). Administer the compounds or vehicle orally.

-

Waiting Period: Wait for 30-60 minutes to allow for drug absorption.

-

Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (10 mL/kg body weight).

-

Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a 20-minute period.

-

Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Caption: A streamlined workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

2-Acetoxybutanoic acid and its derivatives represent a promising yet underexplored class of compounds for therapeutic development. By leveraging the known biological roles of its parent metabolite, 2-hydroxybutanoic acid, and the anti-inflammatory properties of the structurally related ketone body, β-hydroxybutyrate, a strong scientific rationale emerges for investigating these molecules as potential anti-inflammatory and analgesic agents. The prodrug potential of 2-acetoxybutanoic acid offers an elegant strategy for improving the delivery and pharmacokinetic properties of the parent hydroxy acid.

The future of this research lies in a systematic and rigorous execution of the following steps:

-

Synthesis of a diverse chemical library of ester and amide derivatives of 2-acetoxybutanoic acid to conduct a thorough structure-activity relationship study.

-

Broad-based biological screening against a panel of inflammatory targets beyond COX enzymes, including other pro-inflammatory enzymes and signaling pathways.

-

In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by the most active compounds.

-

Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of lead candidates.

This technical guide provides the foundational knowledge and experimental framework to embark on this exciting area of research. The exploration of metabolites and their simple derivatives continues to be a fruitful avenue for discovering novel therapeutics with the potential for high efficacy and safety.

References

- EP0273202B1 - Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions for fungal infections and pigmented spots.

-

(S)-2-Hydroxybutyric acid | 3347-90-8 - J&K Scientific. [Link]

-

Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions for fungal infections and pigmented spots - Googleapis.com. [Link]

-

Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. [Link]

-

2-Hydroxybutyric acid - Wikipedia. [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

-

Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica - SAS Publishers. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

-

Acetic acid-induced writhing test in mice - Bio-protocol. [Link]

-

The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. [Link]

-

Biosynthesis of 2-aceto-2-hydroxy acids: acetolactate synthases and acetohydroxyacid ... - PubMed. [Link]

-

2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle - Frontiers. [Link]

-

Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models - MDPI. [Link]

-

Anti-inflammatory action of β-hydroxybutyrate via modulation of PGC-1α and FoxO1, mimicking calorie restriction - PMC. [Link]

-

d-2-Hydroxyglutarate is an anti-inflammatory immunometabolite that accumulates in macrophages after TLR4 activation - PubMed. [Link]

-

Prodrugs of Drugs Bearing Carboxylic Acids. [Link]

- CN1940080B - Synthesis of (2S,3R)

-

Aceburic acid - Wikipedia. [Link]

-

2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem - NIH. [Link]

-

Beta-hydroxybutyrate (BHB) elicits concentration-dependent anti-inflammatory effects on microglial cells which are reversible by blocking its monocarboxylate (MCT) importer - Frontiers. [Link]

-

Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid | Request PDF. [Link]

-

Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

-

Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. [Link]

-

β-hydroxybutyrate (β-HB) exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated macrophages in Liza haematocheila - PubMed. [Link]

-

Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed. [Link]

- CN115286504B - Method for synthesizing (R) -2- (2- (tert-butoxy) -2-oxyethyl)

Sources

- 1. chondrex.com [chondrex.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. β-hydroxybutyrate (β-HB) exerts anti-inflammatory and antioxidant effects in lipopolysaccharide (LPS)-stimulated macrophages in Liza haematocheila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]

- 10. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Aceburic acid - Wikipedia [en.wikipedia.org]

- 14. Aceburic acid | acetyl ester prodrug of gamma-hydroxybutyrate (GHB) | CAS# 26976-72-7 | analgesic | InvivoChem [invivochem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. korambiotech.com [korambiotech.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. rjptsimlab.com [rjptsimlab.com]

- 22. saspublishers.com [saspublishers.com]

- 23. bio-protocol.org [bio-protocol.org]

2-Acetoxybutanoic Acid as a Strategic Precursor in Advanced Pharmaceutical Synthesis: A Technical Whitepaper

Executive Summary

The architecture of modern Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, stereochemically stable building blocks. 2-Acetoxybutanoic acid (CAS: 19947-43-4) has emerged as a critical C4 precursor in process chemistry. By functioning simultaneously as a protected alpha-hydroxyl carrier and a stereochemical directing group, this compound streamlines the synthesis of high-value therapeutics, including Factor XIa inhibitors and PI3Kδ inhibitors. This guide provides an authoritative, in-depth analysis of its mechanistic synthesis, downstream applications, and validated laboratory protocols.

Chemical Identity and Strategic Utility

2-Acetoxybutanoic acid (Synonyms: 2-acetoxybutyric acid, 2-(acetyloxy)butanoic acid)[1] is utilized in both its racemic (DL) and enantiopure (e.g., 2R) forms. The alpha-acetoxy group is strategically valuable:

-

Protection: It shields the sensitive alpha-hydroxyl group during aggressive downstream activation steps (e.g., acid chloride formation).

-

Stereocontrol: In chiral syntheses, the pre-installed stereocenter of the precursor bypasses the need for highly inefficient, late-stage chiral resolution of the final API[2].

Mechanistic Synthesis and Stereochemical Control

The synthetic route to 2-acetoxybutanoic acid is dictated by the stereochemical demands of the target API.

Racemic Synthesis

For applications requiring the racemic DL-form, direct acetylation of DL-2-hydroxybutyric acid is employed. Treating the hydroxy acid with acetic anhydride in the presence of pyridine yields the acetylated product quantitatively[3].

Stereoretentive Chiral Synthesis

For modern APIs requiring strict enantiomeric purity, such as the anticoagulant Asundexian, the (2R)-enantiomer is synthesized from D-2-aminobutyric acid via a diazotization-acetylation sequence[2].

Causality Insight: Why use diazotization instead of direct acetylation of a chiral hydroxy acid? The reaction relies on neighboring group participation to achieve a net retention of configuration. When D-2-aminobutyric acid is treated with sodium nitrite in acetic acid, the primary amine is converted into an excellent diazonium leaving group. The adjacent carboxylate attacks the alpha-carbon, expelling nitrogen gas and forming a highly strained alpha-lactone intermediate (Inversion 1). Acetate from the solvent subsequently attacks and opens the lactone ring (Inversion 2). This double SN2 inversion ensures high enantiomeric excess (ee)[2].

Fig 1: Stereoretentive synthesis of (2R)-2-acetoxybutyric acid via double inversion.

High-Value Pharmaceutical Applications

Case Study 1: Asundexian (BAY2433334) - FXIa Inhibitor

In the optimized industrial synthesis of Asundexian, (2R)-2-acetoxybutyric acid is coupled with 4-amino-2-fluorobenzene-1-carboxamide. By utilizing the pre-acetylated chiral precursor, process chemists avoid the lengthy linear synthesis and late-stage chiral resolution previously required by originator patents, significantly improving overall atom economy and yield[2].

Case Study 2: Idelalisib - PI3Kδ Inhibitor

Idelalisib, indicated for the treatment of relapsed chronic lymphocytic leukemia (CLL), utilizes the racemic DL-2-acetoxybutanoic acid in its core assembly. The precursor is activated to an acid chloride using oxalyl chloride and subsequently coupled to build the drug's critical quinazolinone framework[4].

Fig 2: Divergent API synthesis pathways utilizing 2-acetoxybutanoic acid as a precursor.

Quantitative Data & Process Metrics

The following table summarizes the key synthetic metrics for the precursor and its downstream API integration steps, providing a comparative baseline for process scale-up.

| Target Compound | Reaction Type | Key Reagents | Yield (%) | Stereochemical Outcome |

| DL-2-Acetoxybutanoic Acid | Acetylation | Acetic anhydride, Pyridine | ~100% | Racemic |

| (2R)-2-Acetoxybutyric Acid | Diazotization / Acetylation | NaNO2, Acetic Acid | 72.8% | Net Retention (Double Inversion) |

| Asundexian Intermediate | Amide Coupling | T3P, Pyridine, THF | >85% | Retention of (R) configuration |

| Idelalisib Intermediate | Acid Chloride Activation | Oxalyl Chloride, DCM | Quantitative | Racemic (Resolved downstream) |

Validated Experimental Protocols

The following methodologies are self-validating systems designed for high reproducibility in process chemistry environments.

Protocol A: Pilot-Scale Synthesis of (2R)-2-Acetoxybutyric Acid

Adapted from the optimized Asundexian route[2].

-

Charge Reactor: Add D-2-aminobutyric acid (1.0 kg, 9.7 mol) to the reaction vessel.

-

Reagent Addition: Introduce sodium nitrite (2.68 kg, 38.8 mol) and acetic acid (10 L) in staggered batches at room temperature over ~1 hour. Causality Check: Batch-wise addition is critical to control the exothermic diazotization process and prevent the rapid, unsafe evolution of nitrogen gas.

-

Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Validate reaction completion via TLC (Thin-Layer Chromatography) until the primary amine is fully consumed.

-

Filtration: Filter the mixture to remove precipitated inorganic salts (e.g., sodium acetate).

-

Concentration: Concentrate the filtrate under reduced pressure until no distillate remains.